Sweetness Potency: Brazzein (2,000× Sucrose) vs. Mabinlin (100× Sucrose) in Weight-Based Comparison
Brazzein exhibits a sweetness potency of 2,000 times that of sucrose when compared to a 2% w/w sucrose solution, whereas mabinlin demonstrates only 100 times the sweetness of sucrose under comparable weight-based assessment [1]. This 20-fold difference in intrinsic sweetness intensity is a primary driver of use-level economics in food and beverage formulations.
| Evidence Dimension | Sweetness factor on weight basis (relative to sucrose) |
|---|---|
| Target Compound Data | 2,000 (vs. 2% sucrose solution); 500 (vs. 10% sucrose solution) |
| Comparator Or Baseline | Mabinlin: 100 (vs. unspecified sucrose concentration, typical comparative context) |
| Quantified Difference | Brazzein is 20× sweeter than mabinlin in the 2% sucrose comparison context |
| Conditions | Human sensory panel evaluation; weight/weight comparison to sucrose solutions |
Why This Matters
Higher intrinsic sweetness potency directly reduces the mass of sweetener required per unit of finished product, lowering ingredient cost-in-use and minimizing potential impacts on product texture, mouthfeel, and formulation complexity.
- [1] Kurihara, Y. (1994). Sweet proteins in general. In: Kurihara Y. (ed) Sweet Taste. CRC Press. (Data compiled in Table 1). View Source
